molecular formula C12H17NO2 B1202484 N-(4-Butoxybenzyl)formamide CAS No. 87578-63-0

N-(4-Butoxybenzyl)formamide

Cat. No.: B1202484
CAS No.: 87578-63-0
M. Wt: 207.27 g/mol
InChI Key: IKTKKUUKWIOWDW-UHFFFAOYSA-N
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Description

N-(4-Butoxybenzyl)formamide is an organic compound with the molecular formula C12H17NO2 It is a formamide derivative where the formamide group is attached to a benzyl group substituted with a butoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butoxybenzyl)formamide typically involves the formylation of 4-butoxybenzylamine. One common method is the reaction of 4-butoxybenzylamine with formic acid or formic acid derivatives under mild conditions. The reaction can be catalyzed by various agents, such as sulfonated rice husk ash (RHA-SO3H) or other solid acid catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfated zirconia or hexafluoroisopropanol (HFIP) can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: N-(4-Butoxybenzyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: 4-Butoxybenzaldehyde or 4-butoxybenzoic acid.

    Reduction: 4-Butoxybenzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Butoxybenzyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Butoxybenzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butoxybenzyl moiety can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

    N-Benzylformamide: Similar structure but lacks the butoxy group.

    N-(4-Methoxybenzyl)formamide: Contains a methoxy group instead of a butoxy group.

    N-(4-Chlorobenzyl)formamide: Contains a chloro group instead of a butoxy group.

Uniqueness: N-(4-Butoxybenzyl)formamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions in biological molecules .

Properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-3-8-15-12-6-4-11(5-7-12)9-13-10-14/h4-7,10H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTKKUUKWIOWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236488
Record name N-(4-Butoxybenzyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87578-63-0
Record name N-(4-Butoxybenzyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087578630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Butoxybenzyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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